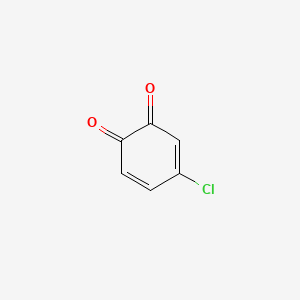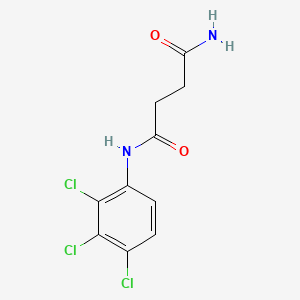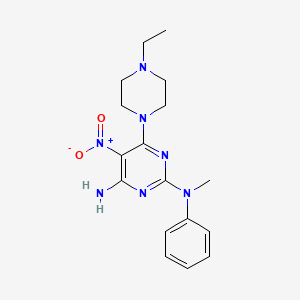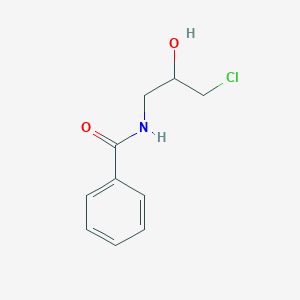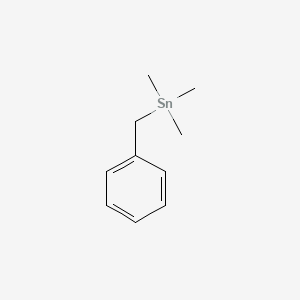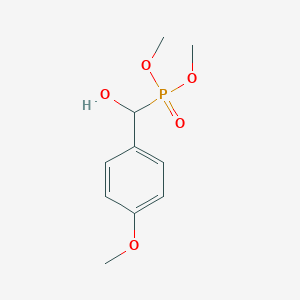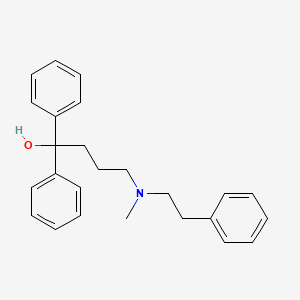
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzaldehyde to form benzhydrol . This intermediate can then be further modified to introduce the alpha-(3-(methylphenethylamino)propyl) group through nucleophilic substitution reactions.
Another method involves the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride . The resulting benzhydrol can then undergo further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of benzhydrol derivatives often involves large-scale Grignard reactions or reductions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of benzhydrol derivatives typically yields benzophenone derivatives.
Reduction: Reduction reactions can convert benzophenone back to benzhydrol using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzhydrol scaffold.
Common Reagents and Conditions
Oxidizing Agents: N-Bromosuccinimide (NBS), pyridinium chlorochromate (PCC), and molecular bromine are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Major Products
The major products formed from these reactions include benzophenone derivatives, various substituted benzhydrols, and other functionalized diaryl alcohols .
Wissenschaftliche Forschungsanwendungen
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzhydrol, alpha-(3-(methylphenethylamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with receptors or enzymes, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethanol (Benzhydrol): The parent compound, which lacks the alpha-(3-(methylphenethylamino)propyl) group.
Benzophenone: The oxidized form of benzhydrol, used in various chemical syntheses.
Diphenylmethane: A related compound with a similar structure but lacking the hydroxyl group.
Uniqueness
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- is unique due to the presence of the alpha-(3-(methylphenethylamino)propyl) group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4082-52-4 |
|---|---|
Molekularformel |
C25H29NO |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C25H29NO/c1-26(21-18-22-12-5-2-6-13-22)20-11-19-25(27,23-14-7-3-8-15-23)24-16-9-4-10-17-24/h2-10,12-17,27H,11,18-21H2,1H3 |
InChI-Schlüssel |
HADVEWDCCJDKGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
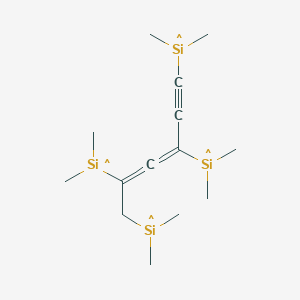
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
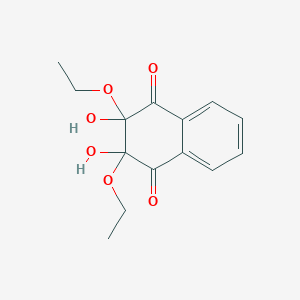
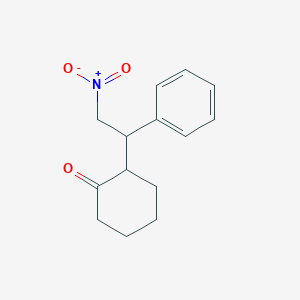
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
![2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B14159193.png)
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
